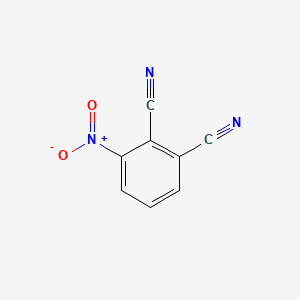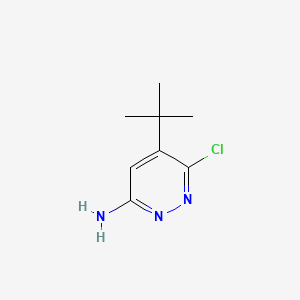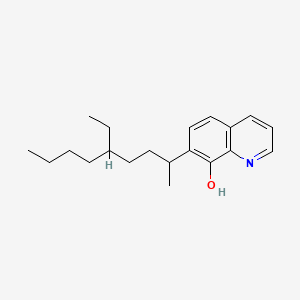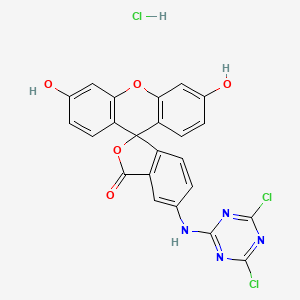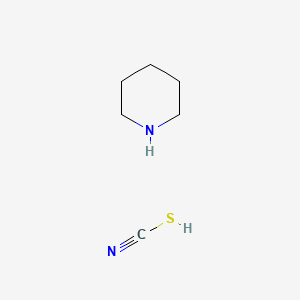![molecular formula C12H11N5 B1295821 n-ベンジル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン CAS No. 58360-86-4](/img/structure/B1295821.png)
n-ベンジル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン
説明
N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H11N5 and its molecular weight is 225.25 g/mol. The purity is usually 95%.
The exact mass of the compound n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ピラゾロ[3,4-d]ピリミジンは、グラム陽性菌とグラム陰性菌の両方に対して抗菌活性を示すことが報告されています。 特に、これらの化合物のN1位、C4位、およびC6位の異なる置換基は、黄色ブドウ球菌および大腸菌に対して有効であることが示されています .
抗癌の可能性
これらの化合物は、その抗癌特性についても評価されています。 in vitroスクリーニングにより、特定のピラゾロ[3,4-d]ピリミジンが抗癌活性を有することが示されており、これは癌研究および治療における潜在的な応用を示唆しています .
合成方法
ピラゾロ[3,4-d]ピリミジンの合成は、その薬効のために注目されています。 これらの化合物を生成するために、さまざまな合成方法が開発されており、超音波支援合成は、効率と環境への影響という点で利点を提供する可能性があります .
生体医薬品への応用
ピラゾロ[3,4-d]ピリミジンと構造的に関連する、より広いクラスのピラゾロ[3,4-b]ピリジンは、数多くの参考文献や特許で記述されており、幅広い生体医薬品への応用を示唆しています。 これらには、診断薬や治療薬が含まれる可能性があります .
合成レビュー
2017年から2021年にかけてのピラゾロ[3,4-b]ピリジン誘導体の合成戦略とアプローチを網羅した包括的なレビューが発表されました。 このレビューは、n-ベンジル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンとその誘導体の合成に関する洞察を提供する可能性があります .
医薬品的に有利な構造
ピラゾロ[3,4-b]ピリジンは、医薬品的に有利な構造と考えられています。 その誘導体に関する研究は、さまざまな生物活性を持つ新しい薬物の発見につながる可能性があります .
作用機序
Target of Action
The primary target of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase . As a result, cell proliferation is reduced .
Biochemical Pathways
The inhibition of CDK2 by n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine affects the cell cycle regulatory pathway . This disruption leads to a halt in cell cycle progression, preventing the replication of DNA and the division of cells . The downstream effects include a reduction in cell proliferation and potential induction of apoptosis .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy and potential for side effects .
Result of Action
The primary result of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, the compound can effectively reduce the growth of certain cell lines . In addition, it may induce apoptosis, leading to cell death .
Action Environment
The action, efficacy, and stability of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s activity
生化学分析
Biochemical Properties
N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in cell signaling pathways. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . By binding to the ATP-binding site of CDK2, N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine effectively inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interacts with other kinases, further influencing various signaling pathways.
Cellular Effects
N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine exerts multiple effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK2 and other kinases . This compound also affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine influences gene expression and cellular metabolism, leading to reduced cell viability and growth .
Molecular Mechanism
The molecular mechanism of N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding to the ATP-binding site of CDK2 and other kinases . This binding inhibits the enzymatic activity of these kinases, preventing the phosphorylation of their substrates and disrupting downstream signaling pathways . As a result, cells undergo cell cycle arrest and apoptosis. Additionally, N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine may modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can lead to sustained cell cycle arrest and apoptosis in cancer cells . The development of resistance to this compound has also been reported in some cell lines .
Dosage Effects in Animal Models
In animal models, the effects of N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . The therapeutic window for N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is narrow, necessitating careful dose optimization to achieve maximum efficacy with minimal adverse effects .
Metabolic Pathways
N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys . The metabolic pathways of N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which can affect its localization and accumulation in specific cellular compartments . The distribution of N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is influenced by factors such as tissue permeability, blood flow, and binding affinity to plasma proteins .
Subcellular Localization
N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is primarily localized in the cytoplasm and nucleus of cells . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . In the nucleus, N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine interacts with nuclear proteins and transcription factors, modulating gene expression and cellular responses .
特性
IUPAC Name |
N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-7-16-17-12(10)15-8-14-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSLOBNGHHXORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277917 | |
| Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58360-86-4 | |
| Record name | 58360-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




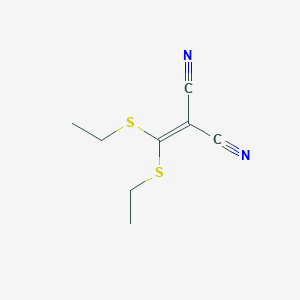
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)


